(S)-2-(Oxetan-2-yl)acetic acid
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Overview
Description
(S)-2-(Oxetan-2-yl)acetic acid is a chiral compound featuring an oxetane ring attached to an acetic acid moiety. Oxetanes are four-membered cyclic ethers known for their high chemical stability, aqueous solubility, and metabolic stability. The presence of the oxetane ring can significantly influence the compound’s physicochemical properties, making it a valuable building block in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Oxetan-2-yl)acetic acid typically involves the formation of the oxetane ring followed by the introduction of the acetic acid group. One common method is the cyclization of a suitable precursor, such as a 3-hydroxypropyl derivative, under acidic or basic conditions to form the oxetane ring. Subsequent functionalization can introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of chiral catalysts or resolution techniques to obtain the desired enantiomer. The process may also involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Oxetan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the oxetane ring.
Scientific Research Applications
(S)-2-(Oxetan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(Oxetan-2-yl)acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The oxetane ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-(Oxetan-2-yl)acetic acid: The enantiomer of (S)-2-(Oxetan-2-yl)acetic acid, with similar chemical properties but different biological activities.
2-(Tetrahydrofuran-2-yl)acetic acid: A compound with a five-membered ring instead of the four-membered oxetane ring, leading to different physicochemical properties.
2-(Pyrrolidin-2-yl)acetic acid: A compound with a nitrogen-containing ring, offering different reactivity and applications.
Uniqueness
This compound is unique due to its chiral oxetane ring, which imparts distinct physicochemical properties and biological activities. Its high chemical stability, aqueous solubility, and metabolic stability make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H8O3 |
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Molecular Weight |
116.11 g/mol |
IUPAC Name |
2-[(2S)-oxetan-2-yl]acetic acid |
InChI |
InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 |
InChI Key |
VLLIAYSELVGSAE-BYPYZUCNSA-N |
Isomeric SMILES |
C1CO[C@@H]1CC(=O)O |
Canonical SMILES |
C1COC1CC(=O)O |
Origin of Product |
United States |
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